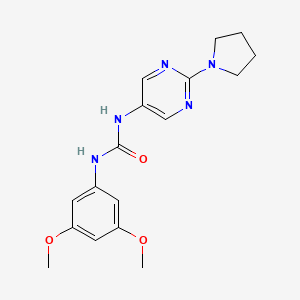
1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is known to exhibit significant biochemical and physiological effects, making it a promising candidate for future research studies.
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Youngeun Jeon et al. (2015) studied the crystal structure of a sulfonylurea herbicide, revealing the importance of hydrogen bonding in forming stable crystal structures. This suggests that similar compounds, including the one of interest, could exhibit specific crystalline properties useful in designing drugs with desired solubility and stability profiles (Jeon et al., 2015).
Electron Transfer Mechanisms
Research by M. Pichlmaier et al. (2009) on ruthenium and osmium complexes featuring ureapyrimidinedione-substituted vinyl groups indicates these structures do not support electron transfer across hydrogen bonds as initially hypothesized. This finding is significant for the development of electronic materials or sensors using similar urea-based compounds (Pichlmaier et al., 2009).
Herbicide Degradation and Environmental Fate
P. Morrica et al. (2001) investigated the degradation of imazosulfuron, a sulfonylurea herbicide, under various conditions, providing insights into the environmental fate of similar compounds. Understanding the degradation pathways can inform the development of more environmentally friendly pesticides (Morrica et al., 2001).
Herbicidal Activity
Research on novel urea compounds containing pyrimidine and thiadiazole rings by Sheng Zilian (2014) explored their herbicidal activities. This demonstrates the agricultural applications of urea derivatives in controlling unwanted vegetation, suggesting that similar research could be applied to the compound of interest for potential herbicidal use (Zilian, 2014).
Anticancer Potential
Hyo-Sun Gil et al. (2021) explored the antiproliferative effects of AKF-D52, a synthetic phenoxypyrimidine urea derivative, on non-small cell lung cancer cells. The compound induced apoptosis and autophagy, highlighting the therapeutic potential of urea derivatives in cancer treatment (Gil et al., 2021).
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-14-7-12(8-15(9-14)25-2)20-17(23)21-13-10-18-16(19-11-13)22-5-3-4-6-22/h7-11H,3-6H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJYSBARCNITA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CN=C(N=C2)N3CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

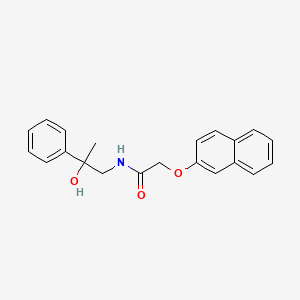
![2-(tert-Butyl) 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate](/img/structure/B3000057.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B3000058.png)
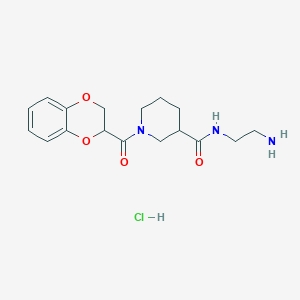
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
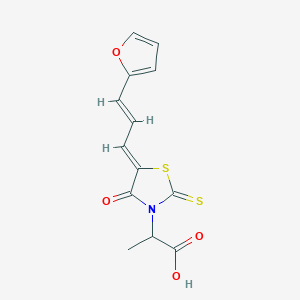
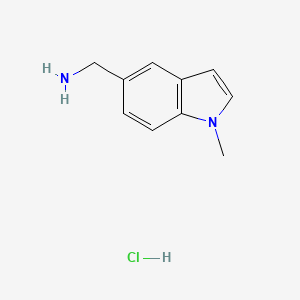
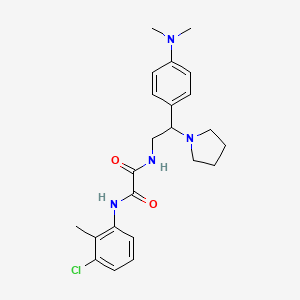
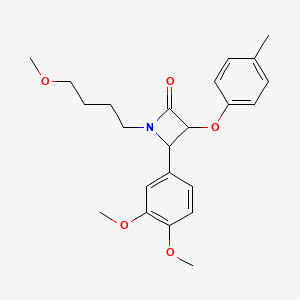
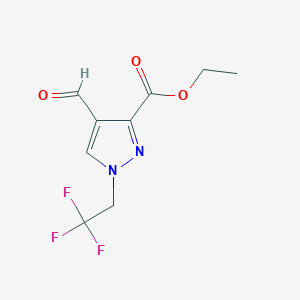
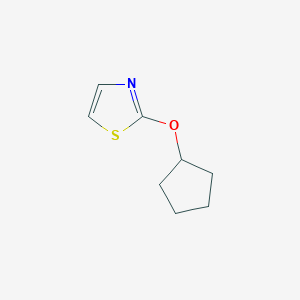
![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)